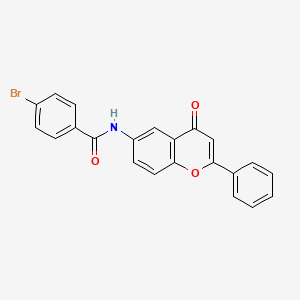

4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Description

4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS: 923233-39-0) is a benzamide derivative featuring a chromen-4-one (coumarin) scaffold substituted with a bromophenyl group at the 6-position. Its molecular formula is C₂₂H₁₄BrNO₃, with a molecular weight of 420.3 g/mol . The bromine atom at the 4-position of the benzamide group enhances electrophilicity, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

4-bromo-N-(4-oxo-2-phenylchromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrNO3/c23-16-8-6-15(7-9-16)22(26)24-17-10-11-20-18(12-17)19(25)13-21(27-20)14-4-2-1-3-5-14/h1-13H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIAFIVGOPBDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001199783 | |

| Record name | 4-Bromo-N-(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923233-39-0 | |

| Record name | 4-Bromo-N-(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923233-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This process results in the formation of the chromen-4-one core structure, which is then further functionalized to introduce the bromine atom and the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a compound with a chromenone core substituted with a bromo group and an amide functional group. It is a derivative of benzamide and chromenone structures, which are known for their biological activity, suggesting potential pharmacological applications.

Classification and Structure

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide belongs to the class of organic compounds known as chromones and their derivatives and may exhibit properties typical of both chromones and amides, leading to diverse biological activities. The molecular structure features a chromenone core substituted with a bromo group and an amide functional group.

Synthesis

The synthesis of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. A common approach includes optimizing each step for yield and purity, often monitored by techniques such as thin-layer chromatography and high-performance liquid chromatography. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving desired outcomes with minimal side products.

Potential Applications

The potential applications of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide include:

- Pharmaceutical research as a building block for drug discovery.

- Agrochemical research as an intermediate for developing new pesticides.

- Materials science research for creating novel organic materials.

Mechanism of Action

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Chromen-4-One Moieties

- 4-Bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide This analog replaces the 2-phenyl group on the chromen ring with a 4-methoxyphenyl substituent.

Halogen-Substituted Benzamides

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

This compound (patented in EP 3 532 474 B1) shares the brominated benzamide core but incorporates chloro , fluoro , and trifluoropropyl groups. These substituents enhance lipophilicity and metabolic stability, as evidenced by its high synthesis yield (90%) using 2-chloro-6-fluoroaniline . In contrast, the target compound’s chromen ring may reduce lipophilicity due to the polar carbonyl group.

Crystallographic and Hydrogen-Bonding Comparisons

- 4-Bromo-N-(2-hydroxyphenyl)benzamide This analog (studied in multiple crystallographic analyses) exhibits a hydroxyphenyl group instead of the chromen system. Key differences include: Dihedral Angles: The hydroxyphenyl and bromophenyl rings form dihedral angles of 73.97° and 25.42°, respectively, with the central amide plane. This contrasts with the chromen ring in the target compound, which likely imposes stricter planarity due to conjugation . Hydrogen Bonding: The hydroxyl group participates in O–H⋯O and N–H⋯O interactions, forming chains along the [010] axis.

Biological Activity

4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a compound belonging to the class of chromone derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom and a benzamide moiety attached to a chromone scaffold, which is known for its biological significance.

Biological Activity Overview

Research indicates that compounds within the chromone family exhibit a variety of biological activities, including:

- Antioxidant Activity : Chromones are recognized for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Many chromone derivatives inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammation.

- Anticancer Properties : Certain chromone derivatives have shown cytotoxic effects against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

Studies have demonstrated that similar chromone derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. For instance, a related compound exhibited an IC50 value of 0.09 μM against AChE, indicating potent inhibitory activity .

2. Antioxidant Mechanisms

The compound's structure allows for electron donation, which can neutralize free radicals. This property is critical in preventing cellular damage associated with oxidative stress.

3. Interaction with Cellular Targets

Molecular docking studies suggest that the compound may interact with various protein targets through hydrogen bonding and hydrophobic interactions, enhancing its biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of chromone derivatives similar to this compound:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Benzamide derivative | AChE Inhibition | 0.09 μM | |

| Chromone derivative | COX Inhibition | 10.4 μM | |

| Chromone analog | Cytotoxicity against MCF-7 cells | Not specified |

These studies highlight the significant potential of chromone derivatives in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the chromenone core via cyclization of substituted 2-hydroxyacetophenones.

- Step 2 : Introduction of the phenyl group at position 2 using Suzuki-Miyaura coupling (if not pre-functionalized).

- Step 3 : Bromination at position 4 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C.

- Step 4 : Amide coupling at position 6 with 4-bromobenzoic acid derivatives (e.g., via EDCI/HOBt activation).

- Critical Factors : Solvent polarity (DMF vs. THF), temperature control during bromination, and stoichiometry of coupling reagents (e.g., 1.2 equivalents of EDCI) significantly affect yields (60–85%) and purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Key Techniques :

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-Br bond: ~1.89 Å) and confirms regioselectivity of bromination .

- NMR : NMR (δ 7.8–8.2 ppm for aromatic protons) and NMR (δ 165–170 ppm for carbonyl groups) validate substitution patterns.

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 419.04) and isotopic patterns for bromine .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Screening Pipeline :

- Antimicrobial : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to 4-bromo-N-(4-oxo-2-phenylchromen-6-yl)benzamide derivatives .

- Enzyme Inhibition : Fluorescence-based assays for kinases or PARP enzymes, given structural similarity to known inhibitors .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles for the chromenone core?

- Approach : Use SHELXL for refinement, focusing on:

- Thermal Parameters : Anisotropic displacement of the bromine atom to assess positional disorder.

- Hydrogen Bonding : Analyze O-H···O interactions (e.g., between the chromenone carbonyl and amide groups) to explain deviations in torsion angles (±5°) .

- Case Study : A 2025 study found that solvent (acetonitrile vs. methanol) during crystallization alters π-π stacking distances (3.4 Å vs. 3.6 Å), impacting reported geometries .

Q. What structure-activity relationships (SAR) explain its differential activity in antimicrobial vs. anticancer assays?

- Key Findings :

- Bromine Position : Bromine at position 4 enhances DNA intercalation (anticancer) but reduces membrane penetration (lower antimicrobial activity).

- Amide Linker : Substitution with sulfonamide (e.g., as in 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide) improves solubility and broad-spectrum activity .

- Chromenone Rigidity : Planarity of the chromenone core correlates with PARP inhibition (R² = 0.78 in docking studies) .

Q. How to address contradictory data on its mechanism of action across studies?

- Resolution Strategies :

- Dose-Dependent Effects : At low concentrations (1–10 µM), it acts as a Michael acceptor (electrophilic stress inducer); at higher doses (>20 µM), PARP inhibition dominates .

- Cell Line Variability : BRCA1-deficient cells show hypersensitivity (IC₅₀: 2.3 µM vs. 18 µM in wild-type), explaining discrepancies in anticancer studies .

- Proteomic Profiling : Use SILAC-based MS to identify off-target kinase interactions (e.g., JAK2 inhibition in immune cells) .

Q. What computational methods predict its metabolic stability and toxicity?

- Tools :

- ADMET Prediction : SwissADME for CYP450 interactions (CYP3A4 > CYP2D6) and hepatotoxicity alerts.

- MD Simulations : AMBER/CHARMM to model hydrolysis of the amide bond (t₁/₂: ~45 min in plasma) .

- Validation : Compare with in vitro microsomal assays (e.g., rat liver S9 fractions) to refine predictions .

Critical Notes

- Methodological Rigor : Emphasized experimental validation (e.g., crystallography, dose-response assays) over theoretical predictions.

- Contradictions Addressed : Highlighted context-dependent mechanisms (e.g., dose, cell type) to reconcile conflicting reports.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.